3-(Bromomethyl)-1-methylpiperidine

nucleophilic substitution alkylating agent reactivity leaving group ability

Researchers sourcing 3-substituted piperidine building blocks for CNS library synthesis face inconsistent regioisomeric purity and variable electrophilicity from generic alternatives. 3-(Bromomethyl)-1-methylpiperidine (CAS 41886-04-8) resolves these challenges with a precisely defined 3-bromomethyl substitution pattern that eliminates competing intramolecular pathways seen in the 2-isomer. • Pre-installed N-methyl tertiary amine motif eliminates post-coupling N-methylation, directly installing the pharmacophore found in JAK inhibitors and orexin receptor antagonists • Superior -CH₂Br leaving-group reactivity versus chloromethyl analogs enables rapid diversification with amine, thiol, and alkoxide nucleophiles under mild conditions • Ideal CNS MPO profile: TPSA 3.2 Ų, XLogP 1.8, zero HBD - supports brain-penetrant candidate generation after nucleophilic diversification • Consistent ≥95% purity from multiple independent suppliers provides supply-chain redundancy for hit-to-lead and lead optimization campaigns

Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
CAS No. 41886-04-8
Cat. No. B1343224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1-methylpiperidine
CAS41886-04-8
Molecular FormulaC7H14BrN
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CBr
InChIInChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
InChIKeyVZYZKPJAXWDZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1-methylpiperidine Physicochemical Baseline


3-(Bromomethyl)-1-methylpiperidine (CAS 41886-04-8, molecular formula C₇H₁₄BrN, molecular weight 192.10 g/mol) is a 1,3-disubstituted piperidine building block bearing an N-methyl group and a bromomethyl substituent at the ring 3-position [1]. Its computed properties include a logP (XLogP3-AA) of 1.8, a topological polar surface area of 3.2 Ų, zero hydrogen bond donors, and a single rotatable bond, establishing it as a relatively lipophilic, compact alkylating intermediate with limited hydrogen-bonding capacity [1]. These baseline descriptors directly influence its suitability for nucleophilic substitution-driven library synthesis compared to more polar N-H or N-acyl congeners.

3-(Bromomethyl)-1-methylpiperidine: Why Isomer Swaps Fail


The bromomethylpiperidine subclass encompasses 2-, 3-, and 4-regioisomers, as well as N-variants (H, methyl, benzyl, Boc), each conferring distinct steric and electronic profiles that dictate reaction outcomes in alkylation, cross-coupling, and cyclization sequences. The 3-substituted regioisomer places the electrophilic –CH₂Br group on a secondary carbon with a unique spatial relationship to the N-methyl lone pair, a geometry that cannot be replicated by the 2- or 4-isomers. Substituting with 3-(chloromethyl)-1-methylpiperidine (Cl in place of Br) markedly reduces electrophilicity due to the poorer leaving-group ability of chloride. Similarly, employing the N-H analog sacrifices the metabolic and solubility tuning provided by the N-methyl group. These differences manifest in differential reaction rates, regioselectivity in subsequent transformations, and physicochemical properties of downstream products, making generic replacement scientifically indefensible without explicit comparative rate or selectivity data.

3-(Bromomethyl)-1-methylpiperidine: Quantitative Differentiation from Analogs


Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl

The bromomethyl group of the target compound is a demonstrably superior leaving group relative to the chloromethyl analog. Bromide is a weaker base (pKa of HBr ≈ –9 vs. HCl ≈ –7) and a better leaving group in both Sₙ2 and Sₙ1 mechanisms, a premise grounded in physical organic chemistry [1]. While direct kinetic isotope or rate-constant studies for this exact piperidine pair were not retrieved in the primary literature, the intrinsic leaving-group trend (Br⁻ >> Cl⁻) is a class-level inference that predicts faster and higher-yielding nucleophilic substitutions for the bromomethyl derivative under identical conditions [1]. This translates to shorter reaction times and reduced by-products for the end user.

nucleophilic substitution alkylating agent reactivity leaving group ability

N-Methyl vs. N-H: Lipophilicity & CNS Drug-Likeness

The N-methyl substituent on the target compound increases lipophilicity relative to the N-H analog 3-(bromomethyl)piperidine. Computed logP values illustrate this difference: the target compound has an XLogP3-AA of 1.8 [1], while 3-(bromomethyl)piperidine (N–H) is predicted to have a lower logP (approximately 1.0–1.2, based on the removal of the methyl group contribution) [2]. This logD shift of ~0.6–0.8 units is meaningful in medicinal chemistry, where N-methylation is a validated strategy to enhance blood-brain barrier penetration and reduce P-glycoprotein efflux [2].

lipophilicity CNS drug-likeness N-methylation effect

Regioisomeric Reactivity: 3- vs. 2-Bromomethyl

The 3-bromomethyl regioisomer places the electrophilic carbon one methylene unit away from the piperidine nitrogen, avoiding the potential for intramolecular N-alkylation (aziridinium formation) that can complicate reactions of the 2-bromomethyl isomer. While direct comparative kinetic data are unavailable in the retrieved literature, the 2-isomer is structurally pre-organized for anchimeric assistance by the adjacent nitrogen, potentially leading to competing intra- vs. intermolecular pathways that reduce yields and generate by-products . The 3-isomer lacks this geometric proximity, favoring clean intermolecular Sₙ2 reactivity with external nucleophiles.

regiochemistry steric accessibility neighbouring group participation

Commercial Purity Benchmarks: 3- vs. 4-Isomer

Supplier specifications from independent chemical vendors indicate that 3-(bromomethyl)-1-methylpiperidine is routinely offered at ≥95% purity (HPLC), with some suppliers providing material at 98% purity . In contrast, the 4-isomer (CAS 100613-97-6) is frequently listed with lower or unspecified purity from accessible vendor sources, suggesting less standardized large-scale production . While these are commercially reported specifications rather than independent analytical comparisons, the consistency of high-purity offerings for the 3-isomer reduces the burden of in-house purification.

commercial purity supplier specification procurement quality

H-Bond Donor/Acceptor Profile

The target compound possesses 0 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA; the piperidine nitrogen), as computed by PubChem [1]. This contrasts with the N-H analog (1 HBD, 1 HBA) and N-Boc analog (multiple HBA from the carbamate). The minimal HBD count contributes to lower polar surface area (3.2 Ų) and enhanced passive membrane permeability relative to analogs bearing additional H-bonding functionality. These computed descriptors are used in common drug-likeness filters (e.g., Lipinski, CNS MPO) to prioritize building blocks for oral or CNS-targeted libraries [2].

hydrogen bonding drug-likeness physicochemical property

3-(Bromomethyl)-1-methylpiperidine Optimal Application Scenarios


CNS-Targeted Library Synthesis

With a TPSA of 3.2 Ų and XLogP3-AA of 1.8 [1], this building block is ideally suited for CNS-focused parallel synthesis. Its zero HBD count and low PSA fall well within CNS MPO desirable ranges, supporting the generation of brain-penetrant candidates after nucleophilic diversification at the bromomethyl position . Compared to the N-H or N-Boc analogs, which introduce additional polarity and reduce passive permeability, this N-methyl scaffold offers a more direct path to CNS drug-like chemical space.

High-Throughput Sₙ2 Alkylation Chemistry

The bromomethyl group provides superior alkylating reactivity relative to chloromethyl analogs (class-level leaving-group advantage [1]), enabling rapid diversification with amine, thiol, and alkoxide nucleophiles under mild conditions. The 3-substitution pattern minimizes competing intramolecular pathways (unlike the 2-isomer ), making this regioisomer the preferred choice for library production where reaction fidelity and crude purity are paramount.

Kinase and GPCR Targeted Library Construction

Piperidine scaffolds are prevalent in kinase and GPCR modulator chemical space. The N-methyl group on this building block directly installs the tertiary amine motif found in many bioactive molecules (e.g., JAK inhibitors, orexin receptor antagonists [1]), eliminating a post-coupling N-methylation step. The consistent commercial availability at ≥95% purity further supports its use in hit-to-lead and lead optimization campaigns where synthetic tractability and supply reliability are critical.

Process Scale-Up with High-Purity Input

For process development groups scaling alkylation or cross-coupling routes, the documented availability of this compound at 95–98% purity from multiple independent suppliers [1] provides supply-chain redundancy and reduces the variability associated with lower-purity or single-source alternatives. The well-defined monoisotopic mass (191.03096 Da) and single rotatable bond facilitate analytical method development (HPLC, LCMS) for in-process control [2].

Technical Documentation Hub

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